1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-13(16)15-7-4-6-14(8-9-15)11-12-5-3-10-17-12/h2,12H,1,3-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHMIPSICNKCAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)CC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Diazepane Ring Formation: The diazepane ring is formed by the reaction of a diamine with a suitable dihalide under basic conditions.
Coupling of Oxolane and Diazepane Rings: The oxolane and diazepane rings are coupled using a suitable linker, such as a halogenated alkyl chain, under basic conditions.
Introduction of the Prop-2-en-1-one Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical tool.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- The presence of the 1,4-diazepane ring in the target compound and ’s analog distinguishes them from simpler aryl-propenones (e.g., ).
- The oxolan substituent introduces a cyclic ether, which may enhance polarity compared to alkyl or aryl groups.
Physicochemical Properties
Data from and inferred properties of the target compound are compared below:
Notes:
Biological Activity
1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by its unique structural features, which include an oxolane ring and a diazepane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in therapeutic development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 238.33 g/mol. The compound features a prop-2-en-1-one moiety, which is significant for its reactivity and potential biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, such as enzymes and receptors. Its mechanism may include modulation of cellular signaling pathways through binding interactions that alter enzyme activity or receptor function. However, detailed studies are required to elucidate the specific molecular mechanisms involved.
Biological Activities
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
1. Antimicrobial Activity
Studies have shown that similar diazepane derivatives possess antimicrobial properties. The presence of the oxolane ring may enhance the compound's ability to penetrate biological membranes, potentially increasing its efficacy against pathogens.
2. Anxiolytic Effects
Compounds structurally related to this compound have been linked to anxiolytic effects through interactions with the GABA_A receptor system. This suggests that further exploration into its anxiolytic potential could be valuable.
3. Neuroprotective Properties
Given the diazepane structure's association with neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects, making it a candidate for research in neurodegenerative diseases.
Research Findings and Case Studies
Recent studies have focused on synthesizing and evaluating the biological activities of related compounds. For instance:
These findings highlight the relevance of structural analogs in understanding the potential applications of this compound.
Q & A
Q. What are the standard synthetic routes for 1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one, and what key reaction parameters influence yield?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the diazepane backbone via cyclization of a diamine precursor under controlled pH and temperature (e.g., using thionyl chloride as a catalyst in ethanol) .
- Step 2 : Functionalization with the oxolane (tetrahydrofuran) moiety via nucleophilic substitution or alkylation, requiring anhydrous conditions and inert atmospheres .
- Step 3 : Introduction of the propenone group through a Claisen-Schmidt condensation, using aldehydes and ketones in polar aprotic solvents (e.g., DMF) .
Q. Key Parameters :
- Temperature : Reactions often proceed optimally between 60–80°C.
- Catalysts : Thionyl chloride or Lewis acids (e.g., AlCl₃) enhance reaction rates .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is critical for isolating high-purity products .
Table 1 : Example Reaction Conditions for Key Steps
| Step | Reactants | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|---|
| 1 | Diamine + Oxolane derivative | Ethanol | Thionyl chloride | 70°C | 60–75% |
| 2 | Diazepane + Propenone precursor | DMF | None | 80°C | 50–65% |
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton environments (e.g., diazepane methylene groups at δ 2.5–3.5 ppm) and confirms the propenone carbonyl (δ ~200 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the diazepane and oxolane moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 279.184 for C₁₄H₂₁N₂O₂) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states to predict favorable reaction pathways .
- Solvent Optimization : COSMO-RS simulations identify solvents that stabilize intermediates (e.g., ethanol vs. DMF) .
- Machine Learning : Training models on existing reaction datasets (e.g., PubChem) to predict optimal catalysts and temperatures .
Q. Example Workflow :
Use Gaussian or ORCA for DFT-based transition-state analysis.
Validate predictions with small-scale experiments.
Refine models iteratively using experimental yield data .
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
- Statistical Design of Experiments (DoE) : Apply factorial designs to identify variables causing spectral inconsistencies (e.g., solvent polarity, pH) .
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 1-(4-chlorophenyl)azepan derivatives) .
- Advanced Techniques : Use dynamic NMR (DNMR) to resolve conformational exchange broadening in the diazepane ring .
Case Study : A ¹³C NMR discrepancy in the oxolane methylene group (δ 70–75 ppm) was resolved by repeating the experiment in deuterated DMSO, confirming hydrogen bonding effects .
Q. What methodologies assess the biological activity of this compound in pharmacological research?
- In Vitro Screening :
- Antimicrobial Assays : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) with MIC values reported .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to reference drugs .
- Mechanistic Studies :
- Molecular Docking : Simulate binding to target proteins (e.g., kinase enzymes) using AutoDock Vina .
- Flow Cytometry : Measure apoptosis induction via Annexin V/PI staining .
Table 2 : Example Biological Screening Data
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL | |
| Anticancer | HeLa cells | IC₅₀ = 12 µM |
Q. What strategies are effective in scaling up the synthesis while maintaining purity?
- Process Intensification :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., Claisen-Schmidt condensation) .
- Membrane Separation : Replace column chromatography with nanofiltration for solvent recycling .
- Quality Control :
- Case Study : A pilot-scale synthesis achieved 85% purity by switching from batch to flow reactors, reducing solvent use by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
